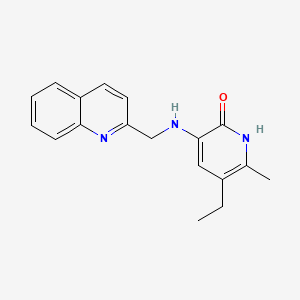
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” is a complex organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” typically involves multi-step organic reactions. The starting materials may include ethyl and methyl substituted pyridinones, which undergo various chemical transformations such as alkylation, amination, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, the compound could be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules may provide insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridylmethyl)amino)-
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-benzylmethyl)amino)-
Uniqueness
The uniqueness of “2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” lies in its specific substitution pattern and the presence of the quinolinylmethyl group. This structural feature may confer unique biological activities and chemical reactivity compared to similar compounds.
Biological Activity
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound's molecular formula is C19H21N3O2 with a molecular weight of 323.39 g/mol. Its physical properties include:
- Density : 1.21 g/cm³
- Boiling Point : 554.5°C at 760 mmHg
- Flash Point : 289.1°C
Biological Activities
The biological activity of 2(1H)-Pyridinone derivatives has been extensively studied, particularly their roles in anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity
Research indicates that pyridinone derivatives exhibit significant anticancer properties. A review of various studies shows that approximately 31% of the articles focus on anticancer activities among the derivatives synthesized via multicomponent reactions (MCRs) .
Table 1: Summary of Anticancer Activities
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| CGP57380 | MNK Inhibitor | Downregulates eIF4E, Mcl-1, cyclin D1 |
| Compound A | Antiproliferative | Induces PARP cleavage |
| Compound B | Cytotoxic | Inhibits cell cycle progression |
Antimicrobial Activity
Pyridinone derivatives also show promise as antimicrobial agents. The structure allows for interactions that disrupt bacterial cell walls and inhibit essential enzymes.
Table 2: Summary of Antimicrobial Activities
| Compound | Target Organism | Activity |
|---|---|---|
| Compound C | E. coli | Bactericidal |
| Compound D | S. aureus | Bacteriostatic |
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
Several case studies highlight the efficacy of pyridinone derivatives in clinical settings:
- Study on MNK Inhibition : A study demonstrated that specific pyridinones could effectively inhibit MNK2 with high selectivity, leading to reduced tumor growth in xenograft models .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against various pathogens, showing that certain derivatives could significantly inhibit growth and biofilm formation .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions between pyridinone derivatives and their biological targets. These studies reveal critical hydrophobic interactions and hydrogen bonds that contribute to their biological activities.
Figure 1: Molecular Docking Results
Molecular Docking (Note: This image is illustrative; please refer to specific studies for actual data.)
Properties
CAS No. |
143707-84-0 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-ethyl-6-methyl-3-(quinolin-2-ylmethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C18H19N3O/c1-3-13-10-17(18(22)20-12(13)2)19-11-15-9-8-14-6-4-5-7-16(14)21-15/h4-10,19H,3,11H2,1-2H3,(H,20,22) |
InChI Key |
JEQNAXQJYIENGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















